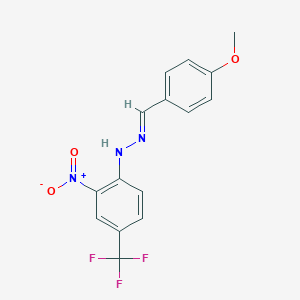![molecular formula C24H24N2O B412921 3-methyl-2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one CAS No. 146828-60-6](/img/structure/B412921.png)
3-methyl-2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Preparation Methods
The synthesis of 3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one involves several steps. One common method includes the condensation of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one with 5,5-dialkyl-2-(chloromethyl)benzo[h]quinazolines . This reaction typically occurs in the presence of potassium hydroxide, leading to the formation of bis-benzo[h]quinazoline compounds linked through a sulfanyl spacer . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methylene iodide, benzaldehyde, and benzoyl isothiocyanate . For instance, the reaction with methylene iodide produces 2,2’-[methylenebis(sulfanediyl)]bis{3-benzyl-3H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one} . These reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Scientific Research Applications
3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one has shown promise in various scientific research applications. In medicinal chemistry, it has been studied for its potential antibacterial and antitumor activities . The compound’s unique structure allows it to interact with biological targets in ways that other compounds cannot, making it a valuable candidate for drug development. Additionally, its properties make it suitable for use in materials science, where it can be incorporated into polymers and other materials to enhance their performance.
Mechanism of Action
The mechanism of action of 3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into binding sites on enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antibacterial or antitumor activity . The exact pathways involved depend on the specific application and the biological target.
Comparison with Similar Compounds
3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one can be compared to other spiro compounds, such as 3-benzyl-3H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one . While both compounds share a similar core structure, the presence of different substituents can significantly alter their properties and applications. For example, the methyl and phenyl groups in 3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one may enhance its biological activity compared to other spiro compounds.
Properties
CAS No. |
146828-60-6 |
|---|---|
Molecular Formula |
C24H24N2O |
Molecular Weight |
356.5g/mol |
IUPAC Name |
3-methyl-2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C24H24N2O/c1-26-22(17-10-4-2-5-11-17)25-21-19-13-7-6-12-18(19)16-24(20(21)23(26)27)14-8-3-9-15-24/h2,4-7,10-13H,3,8-9,14-16H2,1H3 |
InChI Key |
CBDAHOSJHINJEF-UHFFFAOYSA-N |
SMILES |
CN1C(=NC2=C(C1=O)C3(CCCCC3)CC4=CC=CC=C42)C5=CC=CC=C5 |
Canonical SMILES |
CN1C(=NC2=C(C1=O)C3(CCCCC3)CC4=CC=CC=C42)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


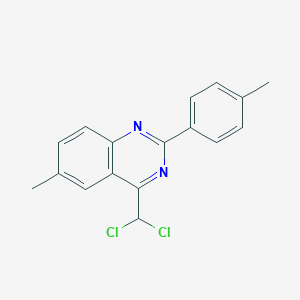
![ethyl N-{3-oxo-2-[2,3,5-tris-O-(phenylcarbonyl)pentofuranosyl]-2,3-dihydro-1,2,4-triazin-5-yl}glycinate](/img/structure/B412841.png)
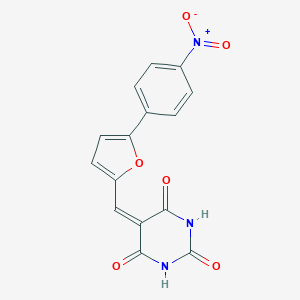
![2-{[(3-Fluoro-4-methoxyphenyl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B412843.png)
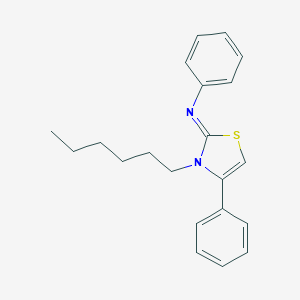
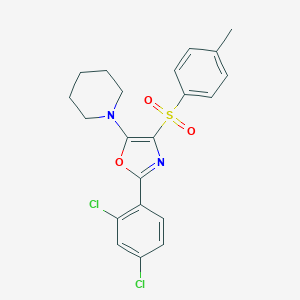

![2-{[4-(1,3-Benzoxazol-2-ylsulfanyl)butyl]sulfanyl}-1,3-benzoxazole](/img/structure/B412850.png)
![Ethyl 5-bromo-2-[2-(4-methoxybenzylidene)hydrazino]-1,3-thiazole-4-carboxylate](/img/structure/B412852.png)
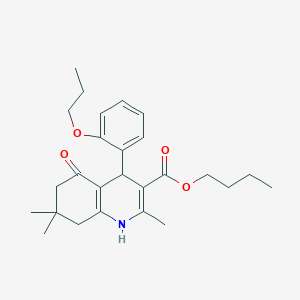
![2-[(2,4-dimethylphenyl)imino]-3-ethyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B412855.png)
![3-{[(2,2,2-Trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B412856.png)

